molecular formula C12H13BrN2OS B2482306 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide CAS No. 1355618-46-0

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide

Cat. No. B2482306
CAS RN: 1355618-46-0
M. Wt: 313.21
InChI Key: HOSGDUOYLCAMHB-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of the c-Met receptor tyrosine kinase, which is involved in the development and progression of various types of cancer.

Mechanism of Action

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide works by binding to the ATP-binding site of the c-Met receptor tyrosine kinase, which prevents the activation of downstream signaling pathways that are involved in cancer cell growth and metastasis. This inhibition of c-Met signaling has been shown to induce apoptosis and inhibit cancer cell migration and invasion.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide is its specificity for the c-Met receptor tyrosine kinase, which makes it a useful tool for studying the role of this receptor in cancer cell growth and metastasis. However, one limitation of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide. One area of interest is the development of more potent and selective inhibitors of the c-Met receptor tyrosine kinase. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide in order to maximize its therapeutic efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide in human patients with various types of cancer.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide involves several steps, starting with the reaction between 4-bromobenzenethiol and 2-bromoacetophenone to produce 2-(4-bromophenylthio)acetophenone. This intermediate is then reacted with N-cyanomethyl-2-methylpropanamide in the presence of a base to yield the final product, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, breast cancer, and liver cancer. Several preclinical studies have demonstrated that 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide can inhibit the growth and metastasis of cancer cells by targeting the c-Met receptor tyrosine kinase.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(cyanomethyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-12(2,11(16)15-8-7-14)17-10-5-3-9(13)4-6-10/h3-6H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGDUOYLCAMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC#N)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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